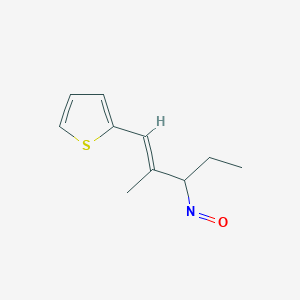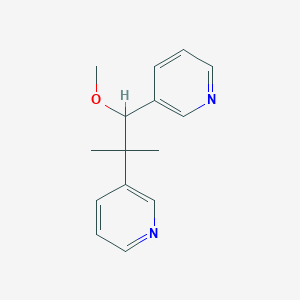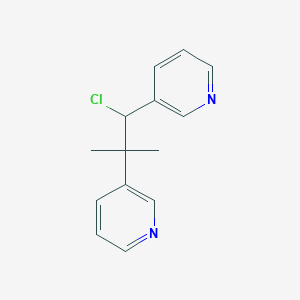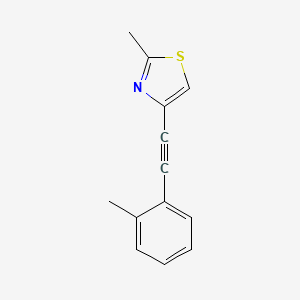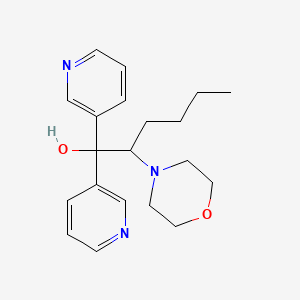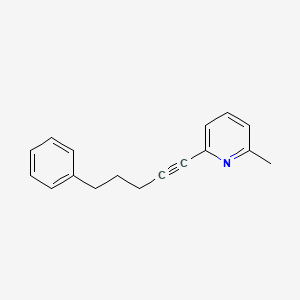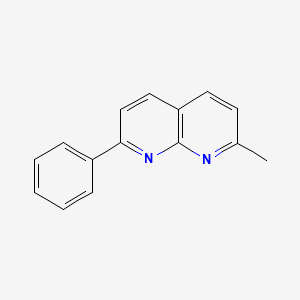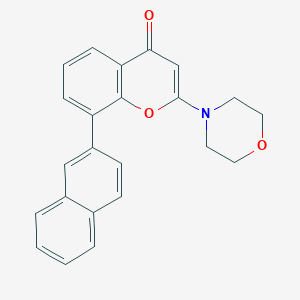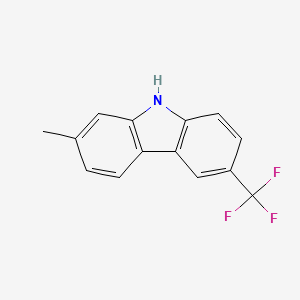
2-morpholino-8-(2-phenylethynyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. It belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. This compound is particularly noted for its potential as a pharmacological agent due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one typically involves the reaction of a chromone derivative with morpholine and phenylacetylene. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromone derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated chromone derivative .
Applications De Recherche Scientifique
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a key role in cell signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholin-4-yl-8-phenylchromen-4-one: This compound is structurally similar but lacks the ethynyl group.
4-(2-Morpholin-4-yl-ethyl)-phenylamine: This compound contains a morpholine ring but differs in its overall structure.
Uniqueness
2-Morpholin-4-yl-8-phenylethynyl-chromen-4-one is unique due to the presence of both the morpholine ring and the phenylethynyl group.
Propriétés
Formule moléculaire |
C21H17NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-8-(2-phenylethynyl)chromen-4-one |
InChI |
InChI=1S/C21H17NO3/c23-19-15-20(22-11-13-24-14-12-22)25-21-17(7-4-8-18(19)21)10-9-16-5-2-1-3-6-16/h1-8,15H,11-14H2 |
Clé InChI |
FVCZHPDXMMYSDW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




